

# A Comparative Guide to the Immunogenicity of Eribulin Antibody-Drug Conjugate (ADC) Constructs

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Compound of Interest

Compound Name: Mal-(CH2)5-Val-Cit-PAB-Eribulin

Cat. No.: B8201753

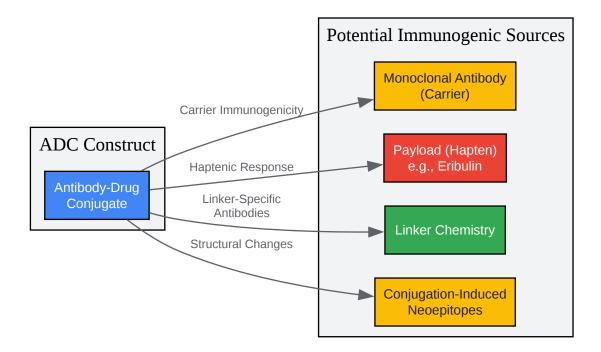
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For researchers and drug development professionals, understanding the immunogenicity of an antibody-drug conjugate (ADC) is critical for evaluating its safety and efficacy. This guide provides a comparative analysis of Eribulin-based ADCs, examining the factors that influence their immunogenic potential against other common ADC payloads. We present available data, detail essential experimental protocols for assessment, and visualize key concepts to support further research and development.

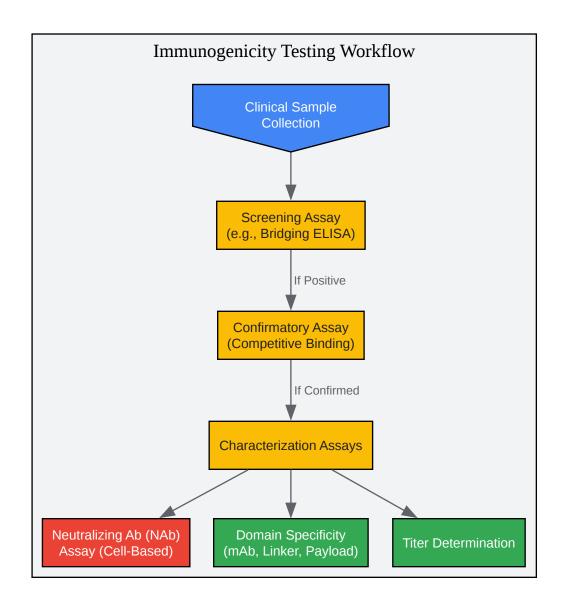
# **Factors Influencing ADC Immunogenicity**

The immunogenicity of an ADC is a complex multifactorial issue, where any part of the construct can potentially elicit an immune response. The monoclonal antibody (mAb) carrier, the cytotoxic payload (which can act as a hapten), the linker, and neoepitopes formed by the conjugation process can all be recognized by the immune system, leading to the formation of anti-drug antibodies (ADAs).[1] These ADAs can affect the ADC's pharmacokinetics, efficacy, and safety.[2] The overall risk is generally considered higher for ADCs than for unconjugated monoclonal antibodies.[3]

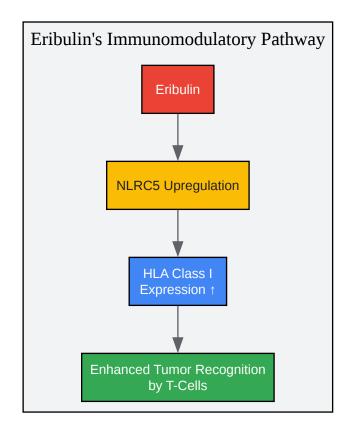












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